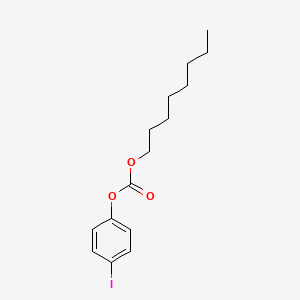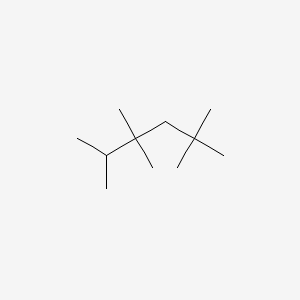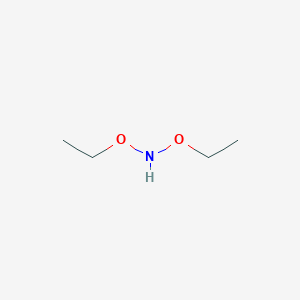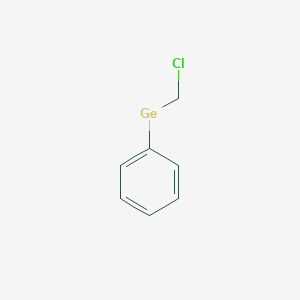![molecular formula C24H31N3O4 B14619932 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide CAS No. 60079-69-8](/img/structure/B14619932.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus, and a leucyl and phenylalaninamide moiety. This compound is often used in biochemical research due to its ability to inhibit specific enzymes and its role in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a benzyloxycarbonyl (Cbz) group.
Coupling Reaction: The protected L-leucine is then coupled with N-methyl-L-phenylalaninamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protective group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids.
Oxidation: Oxidative cleavage can occur at the benzyloxycarbonyl group, leading to the formation of benzaldehyde and the corresponding peptide.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other carbamates for substitution reactions.
Major Products Formed
Hydrolysis: L-leucine, N-methyl-L-phenylalaninamide, and benzyl alcohol.
Oxidation: Benzaldehyde and the corresponding peptide fragments.
Substitution: Various substituted peptides depending on the reagents used.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Acts as an enzyme inhibitor, particularly for proteases, and is used in studies involving protein degradation and turnover.
Medicine: Investigated for its potential therapeutic applications in diseases where protease inhibition is beneficial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques like HPLC.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide involves its interaction with specific enzymes, particularly proteases. The benzyloxycarbonyl group acts as a protective group, preventing premature degradation of the peptide. Upon interaction with the target enzyme, the compound inhibits its activity by binding to the active site, thereby blocking substrate access and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to altered cellular processes.
相似化合物的比较
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: Another peptide with a similar protective group and leucine residues, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: A compound with a benzyloxycarbonyl group used as a prolidase inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide is unique due to its specific combination of amino acids and the presence of a methyl group on the phenylalanine residue. This structural uniqueness contributes to its specific inhibitory activity and its distinct applications in research and industry.
属性
CAS 编号 |
60079-69-8 |
|---|---|
分子式 |
C24H31N3O4 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C24H31N3O4/c1-17(2)14-20(27-24(30)31-16-19-12-8-5-9-13-19)23(29)26-21(22(28)25-3)15-18-10-6-4-7-11-18/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)/t20-,21-/m0/s1 |
InChI 键 |
LUACFVQEOLMFKZ-SFTDATJTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)








![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
